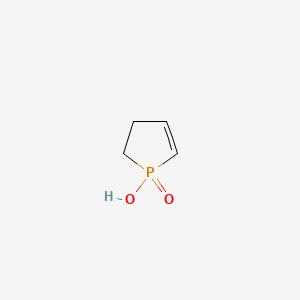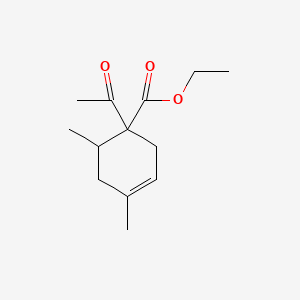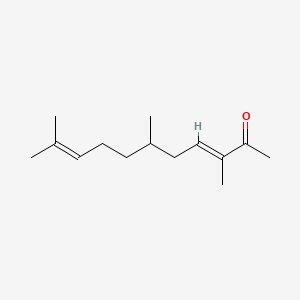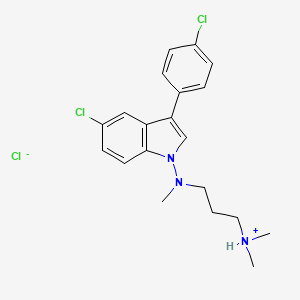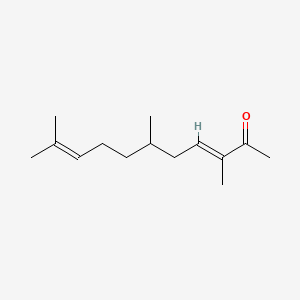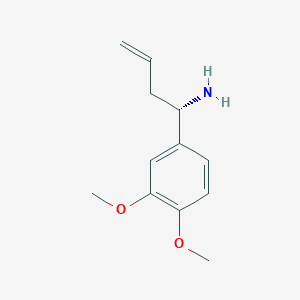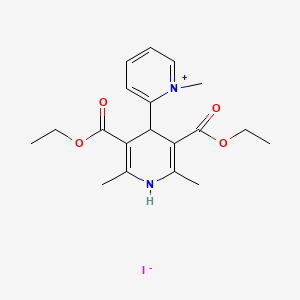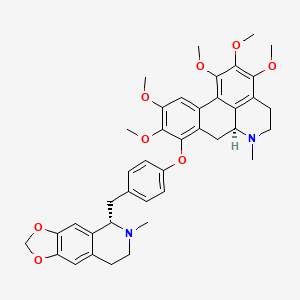
Thalifabine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalifabine is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its unique molecular structure, which allows it to participate in various chemical reactions and exhibit significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalifabine typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes include:
Condensation Reactions: These involve the combination of smaller molecules to form a larger compound, often facilitated by catalysts and specific reaction conditions.
Cyclization Reactions: These are used to form ring structures within the molecule, which are crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Batch Processing: Where reactions are carried out in batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method allows for the continuous production of this compound, improving efficiency and scalability.
化学反应分析
Types of Reactions
Thalifabine undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学研究应用
Thalifabine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Thalifabine involves its interaction with specific molecular targets and pathways within cells. It may:
Bind to Enzymes: Inhibiting or activating their activity, thereby affecting biochemical pathways.
Modulate Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.
Affect Gene Expression: Altering the expression of specific genes, leading to changes in cellular function.
相似化合物的比较
Thalifabine can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of Thalidomide with enhanced biological activity.
Pomalidomide: Another Thalidomide derivative with distinct therapeutic applications.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
88313-34-2 |
|---|---|
分子式 |
C40H44N2O8 |
分子量 |
680.8 g/mol |
IUPAC 名称 |
(5S)-5-[[4-[[(6aS)-1,2,3,9,10-pentamethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-8-yl]oxy]phenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C40H44N2O8/c1-41-14-12-23-17-31-32(49-21-48-31)19-26(23)29(41)16-22-8-10-24(11-9-22)50-37-28-18-30-34-25(13-15-42(30)2)36(44-4)40(47-7)39(46-6)35(34)27(28)20-33(43-3)38(37)45-5/h8-11,17,19-20,29-30H,12-16,18,21H2,1-7H3/t29-,30-/m0/s1 |
InChI 键 |
SMXTYFAIBBXFQO-KYJUHHDHSA-N |
手性 SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)C[C@H]6C7=CC8=C(C=C7CCN6C)OCO8 |
规范 SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)CC6C7=CC8=C(C=C7CCN6C)OCO8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
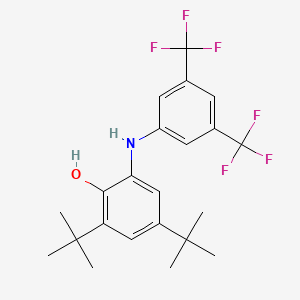

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)


